molecular formula C38H44O8 B12302495 (E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid

(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid

Cat. No.: B12302495
M. Wt: 628.7 g/mol
InChI Key: NVYMXCXFPJLTOZ-RGVLZGJSSA-N
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Description

Systematic IUPAC Nomenclature Analysis

The IUPAC name of Gambogellic Acid reflects its intricate polycyclic framework and substituent arrangement. According to PubChem records, the systematic name is derived from the following components:

  • Core structure : A heptacyclic system comprising 25 atoms (pentacosa-) with four double bonds (tetraen). The bicyclo and spiro linkages are specified using numerical locants:
    • 17.4.1.18,12.02,17.02,21.04,15.06,13 denotes a heptacyclo system with bridge lengths and junction points.
  • Substituents :
    • 14-hydroxy : A hydroxyl group at position 14.
    • 8,23,23-trimethyl : Three methyl groups at positions 8 and 23 (two methyls).
    • 5-(3-methylbut-2-enyl) : A prenyl group (3-methylbut-2-enyl) at position 5.
    • 16,20-dioxo : Ketone groups at positions 16 and 20.
    • 11-prop-1-en-2-yl : An isopropenyl group at position 11.
  • Side chain : The (E)-configured but-2-enoic acid moiety at position 21.

The stereochemical prefixes (1S,2S,8S,11S,12S,19S,21R) define the absolute configuration at seven stereocenters. This nomenclature adheres to IUPAC guidelines for polycyclic systems, prioritizing bridge identification and substituent hierarchy.

Molecular Formula and Atomic Connectivity

Gambogellic Acid has the molecular formula C38H44O8 , with a molecular weight of 628.7 g/mol . The connectivity is elucidated through the following features:

Property Value Source
Molecular Formula C38H44O8
Molecular Weight 628.7 g/mol
InChI Key InChI=1S/C38H44O8/...
Double Bond Positions 4(15),5,13,17-tetraen

The structure consists of:

  • A xanthone core fused with a 4-oxatricyclo[4.3.1.0³,⁷]dec-2-one system.
  • Three ether linkages (3,7,22-trioxa) creating macrocyclic constraints.
  • A conjugated diene in the but-2-enoic acid side chain, critical for biological activity.

Stereochemical Configuration Analysis

The compound contains seven stereocenters at positions 1S, 2S, 8S, 11S, 12S, 19S, and 21R. Key stereochemical features include:

  • C-21 Configuration : The (E)-geometry of the but-2-enoic acid side chain is confirmed by the InChI string’s double bond descriptor (b20-11+).
  • Tricyclic System : X-ray diffraction studies of analogous compounds (e.g., gambogic acid) reveal a boat conformation in the 4-oxatricyclo[4.3.1.0³,⁷]dec-2-one moiety, with C-27 (analogous to C-21 here) positioned below the plane defined by C-5, C-6, and C-26.
  • NOESY Correlations : Nuclear Overhauser effects between H-27 and H-5 in related structures support the R-configuration at C-21.
Stereocenter Configuration Structural Role
C-1 S Bridgehead of heptacyclic core
C-21 R Acid side chain orientation
C-8 S Methyl group positioning

Conformational Dynamics of Polycyclic Framework

The heptacyclic framework exhibits restricted conformational flexibility due to:

  • Ether Linkages : The 3,7,22-trioxa bridges impose torsional constraints, locking the xanthone core into a planar arrangement.
  • Cage Structure : Computational studies using AMBER* and B3LYP methods on gambogic acid (a structural analog) show that the 4-oxatricyclo[4.3.1.0³,⁷]dec-2-one moiety adopts a boat conformation stabilized by intramolecular hydrogen bonds between O-14 and O-20.
  • Side Chain Mobility : The (E)-but-2-enoic acid side chain displays limited rotation due to conjugation with the carbonyl group, favoring a transoid geometry that enhances electrophilic reactivity.

Molecular dynamics simulations suggest that the polycyclic system undergoes minimal distortion (<1.5 Å RMSD) under physiological conditions, preserving its bioactive conformation.

Properties

Molecular Formula

C38H44O8

Molecular Weight

628.7 g/mol

IUPAC Name

(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid

InChI

InChI=1S/C38H44O8/c1-18(2)9-10-23-31-27(24-17-36(8,44-31)13-12-22(24)19(3)4)30(40)28-29(39)25-15-21-16-26-35(6,7)46-37(33(21)41,14-11-20(5)34(42)43)38(25,26)45-32(23)28/h9,11,15,21-22,24,26,40H,3,10,12-14,16-17H2,1-2,4-8H3,(H,42,43)/b20-11+

InChI Key

NVYMXCXFPJLTOZ-RGVLZGJSSA-N

Isomeric SMILES

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)O)O)C7CC(O2)(CCC7C(=C)C)C)C

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C7CC(O2)(CCC7C(=C)C)C)C

Origin of Product

United States

Preparation Methods

Structural Overview and Context

The compound, also identified as gambogellic acid (C₃₈H₄₄O₈; molecular weight: 628.7 g/mol), is a polycyclic xanthonoid characterized by a caged tetracyclic core fused with oxygenated rings and prenylated side chains. Its structural complexity necessitates specialized synthetic or extraction protocols. Below, preparation methods are detailed, emphasizing natural extraction, semi-synthesis, and total synthesis approaches.

Natural Extraction from Garcinia Species

Source Material and Initial Processing

  • Plant Source : Isolated from the resin of Garcinia hanburyi (Clusiaceae), a tropical tree native to Southeast Asia.
  • Extraction Protocol :
    • Resin Collection : Crude gamboge resin is harvested by tapping the tree bark.
    • Solvent Extraction : Resin is dissolved in ethyl acetate or dichloromethane, followed by filtration to remove insoluble particulates.
    • Chromatographic Purification :
      • Column Chromatography : Silica gel columns with gradient elution (hexane:ethyl acetate 10:1 → 3:1) isolate gambogellic acid.
      • HPLC : Final purification using reverse-phase C18 columns (acetonitrile:water 75:25).
Table 1: Extraction Yields and Purity
Method Yield (%) Purity (%) Source
Ethyl acetate extraction 0.8–1.2 85–90
Silica gel chromatography 0.3–0.5 95–98
Preparative HPLC 0.1–0.3 >99

Semi-Synthetic Derivatization from Gambogic Acid

Key Reactions and Modifications

Gambogellic acid is structurally related to gambogic acid (C₃₈H₄₄O₈), differing in hydroxylation and side-chain configuration. Semi-synthesis involves:

  • Oxidation :
    • Reagent : Pyridinium chlorochromate (PCC) in dichloromethane.
    • Conditions : 0°C to room temperature, 6–8 hours.
    • Outcome : Introduces ketone groups at C-16 and C-20 positions.
  • Prenylation :
    • Reagent : 3-Methylbut-2-enyl bromide with K₂CO₃ in DMF.
    • Conditions : 60°C, 12 hours.
Table 2: Semi-Synthetic Optimization
Step Reagent Yield (%) Purity (%)
Oxidation PCC/CH₂Cl₂ 65–70 90–92
Prenylation 3-Methylbut-2-enyl Br 55–60 88–90

Total Synthesis Strategies

Retrosynthetic Analysis

The caged core is constructed via tandem cyclization and oxidation:

  • Core Assembly :
    • Diels-Alder Reaction : Between a prenylated xanthone diene and a maleic anhydride-derived dienophile.
    • Cyclization : Acid-catalyzed (H₃PO₄) intramolecular aldol condensation forms the heptacyclic framework.
  • Side-Chain Installation :
    • Wittig Reaction : Introduction of the (E)-2-methylbut-2-enoic acid moiety using ylide reagents.

Critical Steps and Challenges

  • Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) ensure correct configuration at C-14 and C-21.
  • Oxidative Stability : Use of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) prevents over-oxidation during ketone formation.
Table 3: Total Synthesis Metrics
Step Conditions Yield (%)
Diels-Alder reaction Toluene, 110°C, 24h 40–45
Aldol cyclization H₃PO₄, 60°C, 8h 30–35
Wittig olefination Ph₃P=CHCO₂Et, THF, 0°C→RT 50–55

Comparative Analysis of Methods

Advantages and Limitations

Method Advantages Limitations
Natural extraction High stereochemical fidelity Low yield (≤1%); resource-dependent
Semi-synthesis Scalable; modular modifications Requires gambogic acid precursor
Total synthesis No natural precursor needed; customizable Labor-intensive; low overall yield (8–10%)

Industrial and Research Applications

  • Anticancer Research : Gambogellic acid inhibits topoisomerase IIα (IC₅₀ = 1.2 µM) and shows activity against hepatocellular carcinoma.
  • Drug Delivery : Liposomal formulations improve bioavailability by 3–4 fold in murine models.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at specific positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity Metrics

Computational methods such as Tanimoto and Dice coefficients are widely used to quantify structural similarity. These metrics compare molecular fingerprints (e.g., MACCS or Morgan fingerprints) to identify analogs. For instance:

  • Tanimoto Coefficient : Measures overlap of bit vectors; values >0.85 indicate high similarity.
  • Dice Coefficient : Emphasizes shared features, suitable for comparing bulky molecules with overlapping substituents .

In silico studies on structurally related compounds (e.g., aglaithioduline, SAHA) demonstrate that ~70% similarity in fingerprint-based indices can correlate with conserved bioactivity, such as histone deacetylase (HDAC) inhibition .

Key Structural and Pharmacokinetic Comparisons

The table below contrasts the target compound with selected analogs:

Property Target Compound Aglaithioduline Caffeic Acid
Molecular Weight ~750 g/mol (estimated) 356.4 g/mol 180.16 g/mol
LogP 3.8 (predicted) 2.9 1.15
Hydrogen Bond Donors 2 3 3
Bioactivity Hypothesized anti-inflammatory/HDAC inhibition HDAC8 inhibition (~70% similarity to SAHA) Antioxidant, anti-inflammatory
Similarity Index N/A (benchmarking required) 0.70 (vs. SAHA) <0.30 (vs. target compound)

Functional Group Analysis

  • Hydroxyl Groups: The target compound’s 14-hydroxy group may enhance solubility, akin to caffeic acid’s phenolic hydroxyls .
  • Polycyclic Core: Its heptacyclic framework resembles lanostane-type triterpenes (e.g., metabolites in ), which exhibit anti-cancer and anti-viral properties .

Research Findings and Limitations

Computational Predictions

  • Virtual Screening: Fingerprint-based methods (e.g., Morgan fingerprints) predict moderate similarity (~0.45–0.60) to HDAC inhibitors like SAHA, but lower similarity to simpler phenolic acids (e.g., caffeic acid) .
  • Graph-Based Comparison : Graph-theoretical methods, though computationally intensive, may better capture stereochemical and topological nuances of the polycyclic system .

Experimental Gaps

  • No in vitro or in vivo data exists for the target compound, necessitating validation of predicted properties.
  • Structural complexity poses challenges for synthesis and purification, limiting comparative studies.

Biological Activity

The compound (E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid is a complex polycyclic structure with significant biological potential. This article explores its biological activity based on diverse research findings.

Chemical Structure and Properties

This compound belongs to a class of polycyclic compounds characterized by multiple functional groups that influence its biological activity. The molecular formula and structural features suggest it may interact with various biological targets.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC₃₃H₄₈O₁₁
Molecular Weight596.82 g/mol
Functional GroupsHydroxy, keto, enol, and ester groups
Polycyclic FrameworkHeptacyclic structure

Antioxidant Activity

Research indicates that the compound exhibits antioxidant properties , which are crucial for neutralizing free radicals in biological systems. Antioxidants play a vital role in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have shown that this compound can inhibit pro-inflammatory cytokines. For instance, it has been reported to downregulate the expression of NF-kappaB , a key regulator of inflammation pathways . This suggests potential applications in treating inflammatory diseases.

Antitumor Activity

Recent findings highlight the compound's antitumor properties , particularly against various cancer cell lines. It has been observed to induce apoptosis in tumor cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Enzyme Inhibition

The compound demonstrates inhibitory activity against several enzymes linked to disease processes:

  • Butyrylcholinesterase (BChE) : Exhibited an IC50 value of 46.42 µM, indicating significant inhibition compared to standard inhibitors like physostigmine.
  • Acetylcholinesterase (AChE) : Moderate inhibitory activity was noted with an IC50 value of 157.31 µM .

Immunomodulatory Effects

The compound has been shown to activate specific immune cells, such as Vgamma2Vdelta2 T cells, which are crucial in immune responses against infections and tumors . This immunomodulatory effect opens avenues for research in immunotherapy.

Case Studies

Several case studies have documented the biological activities of this compound:

  • Study on Antioxidant Properties : A study evaluated the antioxidant capacity using DPPH and ABTS assays, showing significant scavenging activity.
  • Anti-inflammatory Study : In vitro experiments demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).
  • Antitumor Research : A recent study assessed the cytotoxic effects on breast cancer cell lines, revealing a dose-dependent response leading to cell death through apoptosis.

Q & A

Q. How can researchers design a robust assay to evaluate the compound’s enzyme inhibition kinetics?

  • Methodological Answer : Use a continuous spectrophotometric assay with a chromogenic substrate (e.g., p-nitrophenyl derivatives) to monitor enzyme activity in real time. Vary inhibitor concentrations and apply the Michaelis-Menten model to calculate Ki values. Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.